Structural Elucidation of 4-(4-Oxocyclohexyl)phenyl acetate: A Comprehensive Guide to 1H and 13C NMR Spectral Analysis
Structural Elucidation of 4-(4-Oxocyclohexyl)phenyl acetate: A Comprehensive Guide to 1H and 13C NMR Spectral Analysis
Executive Summary
For researchers and drug development professionals, the unambiguous structural verification of pharmaceutical intermediates is a critical regulatory and scientific requirement. 4-(4-Oxocyclohexyl)phenyl acetate (CAS No. 156139-91-2) serves as a vital bicyclic building block in the synthesis of complex active pharmaceutical ingredients (APIs), including antimalarial peroxides and targeted therapeutics[1].
This whitepaper provides an in-depth, authoritative guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral elucidation of this compound. By moving beyond mere data tabulation, this guide explores the causality behind experimental parameter selection, the self-validating nature of modern NMR protocols, and the stereochemical dynamics that dictate the observed chemical shifts.
Structural Significance & Conformation Dynamics
The molecular architecture of 4-(4-Oxocyclohexyl)phenyl acetate consists of three distinct domains: an acetate ester, a para-disubstituted phenyl ring, and a cyclohexanone moiety.
Stereochemical Insight: While the molecule lacks a traditional chiral center due to the plane of symmetry passing through C-1' and C-4' of the cyclohexyl ring, its 3D conformation heavily dictates its NMR profile. To minimize 1,3-diaxial steric clashes, the bulky phenyl group rigidly locks the cyclohexanone ring into a chair conformation where the phenyl substituent occupies the equatorial position. Consequently, the methine proton at C-1' is forced into an axial position. This geometric reality is the primary causal factor behind the complex coupling patterns observed in the 1 H NMR spectrum, specifically the large anti-periplanar couplings that define the C-1' proton resonance.
Experimental Methodology: Self-Validating NMR Protocols
To ensure absolute trustworthiness and reproducibility, the acquisition of NMR data must follow a self-validating workflow. The following protocol outlines the optimal parameters for acquiring high-resolution spectra, grounded in established spectroscopic methodologies ()[2].
Step-by-Step Acquisition Workflow
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Solvent Causality & Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3 ). CDCl 3 is selected because its lack of exchangeable protons prevents spectral interference, while its low polarity preserves intrinsic chemical shifts. Tetramethylsilane (TMS) is added at 0.03% v/v as an internal standard (0.00 ppm).
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Self-Validating Tuning & Matching: Insert the sample into a 400 MHz (or higher) spectrometer. Tune the probe to the exact Larmor frequencies (400.13 MHz for 1 H; 100.61 MHz for 13 C) and match to 50 ohms impedance. Validation: The system confirms optimal RF pulse efficiency by minimizing reflected power on the tuning wobble curve.
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Locking & Shimming: Engage the deuterium lock on the CDCl 3 signal (77.16 ppm) to prevent B 0 magnetic field drift. Iteratively adjust the Z1-Z4 gradient shims. Validation: The protocol is successful when the TMS peak achieves a line width at half height (FWHH) of ≤ 1.0 Hz.
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Optimized Pulse Sequences:
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1 H NMR: Utilize a standard 30° pulse (zg30) with a relaxation delay (D1) of 2.0 seconds. This delay ensures complete longitudinal ( T1 ) relaxation, preventing integration bias between the rapidly relaxing methyl protons and the slower relaxing aromatic protons.
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13 C NMR: Utilize a proton-decoupled sequence (zgpg30) with a D1 of 2.0-3.0 seconds and a minimum of 512 scans to achieve an adequate signal-to-noise ratio for the unprotonated quaternary carbons.
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Figure 1: Self-validating NMR data acquisition workflow from sample preparation to Fourier transform.
1H NMR Spectral Analysis (400 MHz, CDCl 3 )
The proton spectrum provides immediate verification of the molecular topology. The data below reflects predictive models and empirical rules for substituted aromatics and cyclic ketones ()[3].
Quantitative Data Table
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling ( J , Hz) | Integration | Mechanistic Assignment |
| H-14 | 2.28 | s (singlet) | - | 3H | Acetate -CH 3 |
| H-2, H-6 | 7.03 | d (pseudo-doublet) | 8.5 | 2H | Aromatic CH (ortho to OAc) |
| H-3, H-5 | 7.22 | d (pseudo-doublet) | 8.5 | 2H | Aromatic CH (meta to OAc) |
| H-1' | 3.00 | tt (triplet of triplets) | 12.0, 3.5 | 1H | Cyclohexyl methine CH |
| H-3', H-5' | 2.45 - 2.55 | m (multiplet) | - | 4H | Cyclohexyl CH 2 ( α to ketone) |
| H-2', H-6' | 2.20 | m (multiplet) | - | 2H | Cyclohexyl CH 2 ( β to ketone, equatorial) |
| H-2', H-6' | 1.85 | m (multiplet) | - | 2H | Cyclohexyl CH 2 ( β to ketone, axial) |
Spin System Elucidation
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The AA'BB' Aromatic System: The para-disubstituted phenyl ring presents as two distinct pseudo-doublets. The protons ortho to the electron-withdrawing acetate group (H-2, H-6) are slightly shielded by resonance/anisotropy effects compared to those adjacent to the alkyl group, appearing at 7.03 ppm.
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The Cyclohexyl tt Splitting: As established in the stereochemical analysis, H-1' is axial. It couples strongly ( 3J≈12.0 Hz) with the two adjacent axial protons at H-2' and H-6', and weakly ( 3J≈3.5 Hz) with the two equatorial protons. This generates a highly diagnostic triplet of triplets (tt) at 3.00 ppm, definitively proving the equatorial orientation of the phenyl ring.
13C NMR Spectral Analysis (100 MHz, CDCl 3 )
Carbon-13 NMR strips away proton coupling (via broadband decoupling) to reveal the carbon skeleton. The residual solvent peak for CDCl 3 is utilized as the internal reference at 77.16 ppm ()[4].
Quantitative Data Table
| Position | Chemical Shift ( δ , ppm) | Type (DEPT) | Mechanistic Assignment |
| C-4' | 211.4 | C (Quaternary) | Ketone Carbonyl (C=O) |
| C-13 | 169.6 | C (Quaternary) | Ester Carbonyl (C=O) |
| C-1 | 149.2 | C (Quaternary) | Aromatic Ipso (Attached to -OAc) |
| C-4 | 142.8 | C (Quaternary) | Aromatic Ipso (Attached to Cyclohexyl) |
| C-3, C-5 | 127.7 | CH | Aromatic CH (meta to OAc) |
| C-2, C-6 | 121.6 | CH | Aromatic CH (ortho to OAc) |
| C-1' | 42.1 | CH | Cyclohexyl methine |
| C-3', C-5' | 41.3 | CH 2 | Cyclohexyl CH 2 ( α to ketone) |
| C-2', C-6' | 34.2 | CH 2 | Cyclohexyl CH 2 ( β to ketone) |
| C-14 | 21.1 | CH 3 | Acetate -CH 3 |
Carbonyl Differentiation
The spectrum features two distinct carbonyl resonances. The ketone carbonyl (C-4') is highly deshielded at 211.4 ppm due to the lack of resonance donation from an adjacent heteroatom. Conversely, the ester carbonyl (C-13) appears upfield at 169.6 ppm, as the adjacent oxygen atom donates electron density via resonance, increasing shielding at the carbon nucleus.
2D NMR Workflows for Unambiguous Assignment
While 1D NMR provides foundational data, 2D NMR is required to map the exact connectivity of the molecule, transforming isolated resonances into a verified topological network.
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COSY (Correlation Spectroscopy): Maps 3J proton-proton couplings. Crucial for tracing the continuous spin system of the cyclohexanone ring from H-1' → H-2'/6' → H-3'/5'.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons ( 1JCH ), allowing the translation of 1 H assignments directly to the 13 C spectrum.
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HMBC (Heteronuclear Multiple Bond Correlation): The most powerful tool for linking the three distinct domains of the molecule by observing 2J and 3J carbon-proton correlations across quaternary centers.
Figure 2: Key 2D HMBC (Heteronuclear Multiple Bond Correlation) network confirming connectivity.
References
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Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[Link]
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Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data (5th ed.). Springer.[Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512-7515.[Link]
